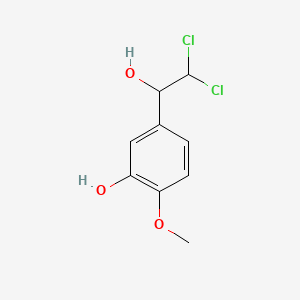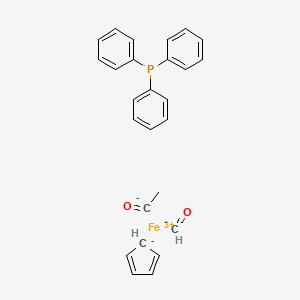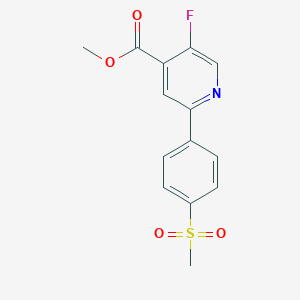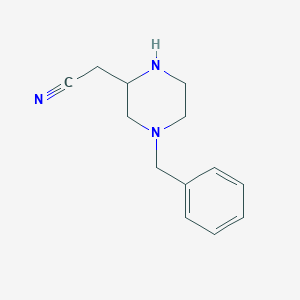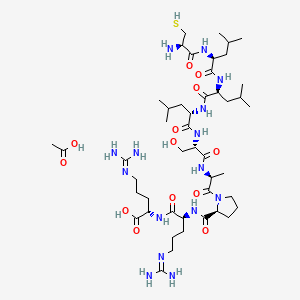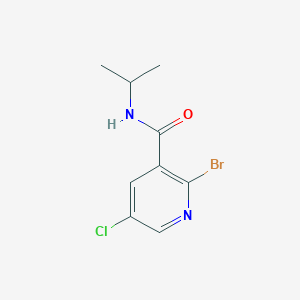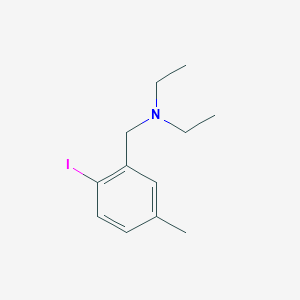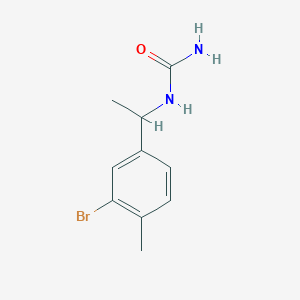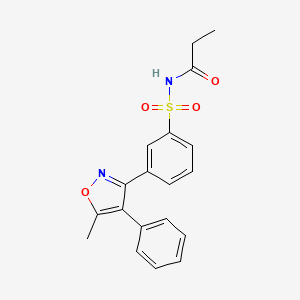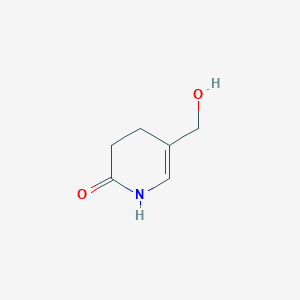
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a 4-amino-2-fluorophenyl group and two N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-2-fluorobenzaldehyde.
Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reductive amination reaction with N,N-dimethylamine and a suitable reducing agent such as sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and catalysts, are typically employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with different pharmacological properties.
1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The racemic mixture of the compound.
4-Amino-2-fluorophenyl thiocyanate: A structurally related compound with different functional groups.
Uniqueness
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Eigenschaften
Molekularformel |
C12H18FN3 |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(3S)-1-(4-amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18FN3/c1-15(2)10-5-6-16(8-10)12-4-3-9(14)7-11(12)13/h3-4,7,10H,5-6,8,14H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
NUOMYIPHFZUPIF-JTQLQIEISA-N |
Isomerische SMILES |
CN(C)[C@H]1CCN(C1)C2=C(C=C(C=C2)N)F |
Kanonische SMILES |
CN(C)C1CCN(C1)C2=C(C=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


